m-Iodohippuric acid
Overview
Description
M-Iodohippuric acid is a compound that has been labelled with radioactive iodine . It is used in the field of nuclear medicine for various purposes .
Synthesis Analysis
The synthesis of m-Iodohippuric acid involves an isotopic exchange reaction between the iodohippurate isomers and radioiodine . This reaction takes place in a molten state (160–170˚C) with no-carrier added . The process uses molten ammonium acetate (m.p. 114˚C) to control the formation of other labeling products .Molecular Structure Analysis
The molecular structure of m-Iodohippuric acid can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .Chemical Reactions Analysis
The isotopic exchange reactions of radioiodine for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by a nucleophilic second order substitution reaction .Scientific Research Applications
Spectroscopy and Chemical Bonding Studies
One significant area of application for m-Iodohippuric acid is in the field of spectroscopy. Babushkina et al. (1996) reviewed investigations on iodo-benzoic acid, iodohippuric acid, and iodophenol derivatives through NQR, NMR, and emission Mössbauer spectroscopy. This research highlighted how intermolecular, intramolecular, and bifurcated O-H…I and O-H…O bonds influence the properties of iodine-carbon bonds, demonstrating the compound's utility in detailed chemical analysis and structural elucidation Babushkina, T. A., Goltyapin, Yu. V., & Gushchin, S. I. (1996).
Agricultural Applications
In the agricultural sector, Medrano-Macías et al. (2016) systematically reviewed the application of iodine in agriculture, considering its effect on plant growth, stress tolerance, and biofortification. Although this study focuses broadly on iodine, the insights could be extrapolated to the specific use of m-Iodohippuric acid as a source of iodine, suggesting potential benefits for improving crop resilience and nutritional content Medrano-Macías, J., Leija-Martínez, P., González-Morales, S., Juárez-Maldonado, A., & Benavides-Mendoza, A. (2016).
Biomedical Research
m-Iodohippuric acid's applications extend into the biomedical field, particularly in studies involving metabolism, distribution, and excretion of compounds. For instance, Borges et al. (2017) reviewed the bioavailability of (-)-epicatechin, discussing its absorption, metabolism, and the role of metabolites like hippuric acid and 3'-hydroxyhippuric acid, which are relevant to understanding how derivatives such as m-Iodohippuric acid could be metabolized and utilized in medical research Borges, G., Ottaviani, J. I., van der Hooft, J. J., Schroeter, H., & Crozier, A. (2017).
properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVYCLGHWPODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200400 | |
Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Iodohippuric acid | |
CAS RN |
52386-94-4 | |
Record name | N-(3-Iodobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52386-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuric acid, m-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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